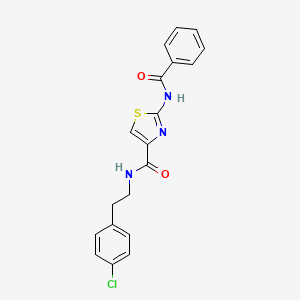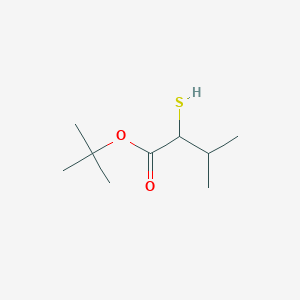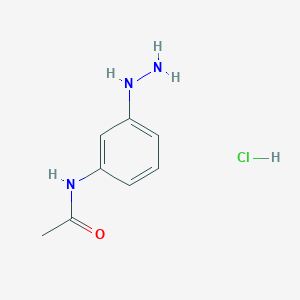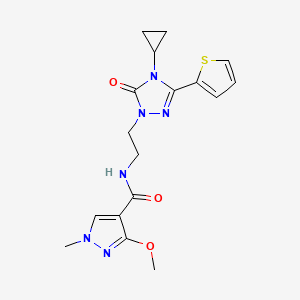![molecular formula C18H18N2O3S2 B2847448 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 898372-26-4](/img/structure/B2847448.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as DMBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMBT belongs to the class of thiazole derivatives and has a unique chemical structure that makes it an attractive target for research.
Applications De Recherche Scientifique
Synthetic Pathways and Anticancer Activity
Research into derivatives of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide has primarily focused on their synthesis and potential anticancer activities. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds demonstrated reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines, as evidenced by their low GI50 values (Duran & Demirayak, 2012).
Pharmacological Properties and pKa Determination
The pharmacological exploration of these derivatives also includes the determination of their acidity constants (pKa). The pKa values provide insight into the compound's behavior in different pH environments, which is crucial for drug design and development. The first protonation of these compounds occurs on the nitrogen at the imidazole ring, while the second protonation occurs on the nitrogen at the benzothiazole ring. The first pKa values ranged between 5.91 and 8.34, whereas the second pKa values varied between 3.02 and 4.72, indicating their potential for further pharmacological exploitation (Duran & Canbaz, 2013).
Antimicrobial Evaluation
Another significant area of research involves the synthesis of various acetamide derivatives, including those related to this compound, and their evaluation for antimicrobial properties. These derivatives have shown activity against a range of microbial species, indicating their potential as antimicrobial agents. For example, some studies have focused on evaluating the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives (Gul et al., 2017).
Exploration of Thiazolo[3,2-a]pyrimidinones
The synthetic versatility of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide has been leveraged to explore the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. These compounds have been synthesized in acceptable yields, confirming their structures through analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the inflammatory response . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, which could potentially alleviate symptoms in conditions characterized by excessive inflammation .
Propriétés
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-17(21)20-18-19-15-8-12(2)13(3)9-16(15)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMGWQEVOVNKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)